molecular formula C14H10ClFO2 B2513771 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde CAS No. 1096862-78-0

2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde

Cat. No. B2513771
CAS RN: 1096862-78-0
M. Wt: 264.68
InChI Key: GOWKAAMCSSLHOZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde, also known as CFBA, is a chemical compound used in various scientific research applications. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in the regulation of various cellular processes such as proliferation, differentiation, and apoptosis. CFBA has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.

Scientific Research Applications

Key Intermediate in Herbicide Synthesis

2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde has been identified as a key intermediate in the synthesis of certain herbicides. The compound was prepared through a series of reactions involving oxidation and hydrolysis, demonstrating a significant total yield, which underscores its relevance in the industrial production of herbicides (Zhou Yu, 2002).

Role in the Synthesis of Polyphenols

Research has delved into the synthesis of polyphenols derived from 4-fluorobenzaldehyde, a structurally related compound, highlighting the impact of electron-donating groups on the compound's physical properties. These properties include thermal stability, optical, and electrochemical characteristics. The synthesis involved condensation reactions and the creation of phenolic monomers, which were then converted into polyphenol derivatives. This extensive characterization and study of properties indicate the potential utility of related fluorobenzaldehyde compounds in various applications, from materials science to electronics (I. Kaya, Musa Kamaci, & Fatih Arican, 2012).

Synthesis of Benzothiazepines and Pyrazolines

The compound has also been involved in the synthesis of fluorinated benzothiazepines and pyrazolines, indicating its utility in the creation of potentially bioactive molecules. These synthesis pathways involve reactions with hydroxy acetophenones and hydrazine hydrate, leading to complex structures that have been thoroughly characterized through spectral data. This suggests the potential of 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde and its derivatives in pharmaceutical and medicinal chemistry (S. G. Jagadhani, S. G. Kundlikar, & B. Karale, 2015).

Mechanism of Action

Target of Action

The primary targets of 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde are broad-leaf plants . This compound belongs to the group of synthetic auxins, also known as growth regulators . Auxins are plant hormones that regulate various aspects of plant growth and development .

Mode of Action

2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . When applied to broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This results in the selective killing of broad-leaf weeds, while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Biochemical Pathways

The biochemical pathways affected by 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde are those involved in plant growth and development . By mimicking the natural auxin IAA, this compound disrupts normal plant growth processes, leading to rapid, uncontrolled growth and eventually plant death .

Pharmacokinetics

Similar compounds such as (4-chloro-2-methylphenoxy)acetic acid (mcpa) are known to be well-absorbed by plants and distributed throughout the plant tissues

Result of Action

The molecular and cellular effects of 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde’s action are manifested as rapid, uncontrolled growth in broad-leaf plants . This leads to the death of the plant, effectively controlling the growth of broad-leaf weeds in crops .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde. For example, soil properties such as pH and organic matter content can affect the sorption and degradation of phenoxy herbicides . Additionally, environmental conditions such as temperature and rainfall can influence the uptake and effectiveness of the compound

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-5-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-9-6-11(15)2-4-13(9)18-14-5-3-12(16)7-10(14)8-17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWKAAMCSSLHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde

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